molecular formula C15H17NO2S B4278757 N-[1-(4-methylphenyl)ethyl]benzenesulfonamide

N-[1-(4-methylphenyl)ethyl]benzenesulfonamide

Cat. No.: B4278757
M. Wt: 275.4 g/mol
InChI Key: RTAFXPCZSQDRRQ-UHFFFAOYSA-N
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Description

N-[1-(4-methylphenyl)ethyl]benzenesulfonamide is an organic compound with the molecular formula C15H17NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzenesulfonamide backbone. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Properties

IUPAC Name

N-[1-(4-methylphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-12-8-10-14(11-9-12)13(2)16-19(17,18)15-6-4-3-5-7-15/h3-11,13,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAFXPCZSQDRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylphenyl)ethyl]benzenesulfonamide typically involves the reaction of 4-methylacetophenone with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:

  • Temperature: 0-5°C for the initial reaction
  • Solvent: Dichloromethane or chloroform
  • Reaction time: 2-3 hours

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylphenyl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-[1-(4-methylphenyl)ethyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-methylphenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-ethylbenzenesulfonamide
  • N-propylbenzenesulfonamide
  • N-butylbenzenesulfonamide

Uniqueness

N-[1-(4-methylphenyl)ethyl]benzenesulfonamide is unique due to its specific structural features, such as the presence of a 4-methylphenyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(4-methylphenyl)ethyl]benzenesulfonamide
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N-[1-(4-methylphenyl)ethyl]benzenesulfonamide

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